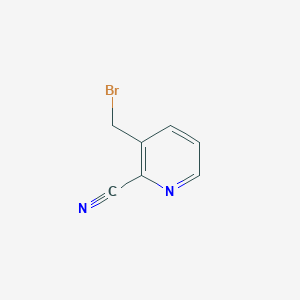

2-(Bromomethyl)-7-chloroquinoline

Overview

Description

2-(Bromomethyl)-7-chloroquinoline is a compound that falls within the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of applications, particularly in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex organic reactions. A related compound, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, was synthesized through a multi-step process involving the reaction of p-toluidine with chloral hydrate and hydroxylamine hydrochloride, followed by several other steps to yield the final product in a 23.1% overall yield (Cao Sheng-li, 2004). Such processes are indicative of the complexity involved in synthesizing bromomethyl-quinoline derivatives.

Molecular Structure Analysis

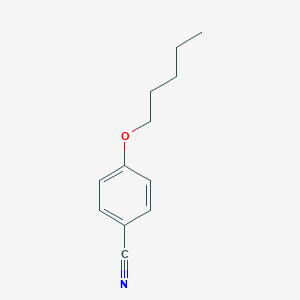

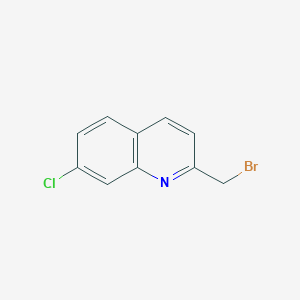

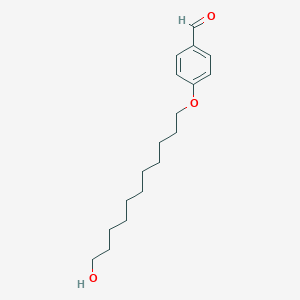

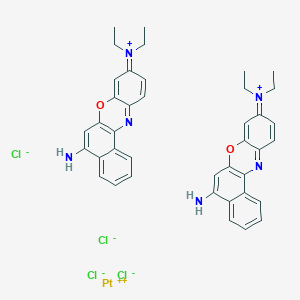

Quinoline derivatives are characterized by a benzene ring fused to a pyridine ring. In the case of 2-(Bromomethyl)-7-chloroquinoline, additional functional groups, namely a bromomethyl at the 2nd position and a chloro group at the 7th position, are present. These substitutions can significantly influence the compound's electronic and steric properties. For instance, 7-bromo-5-chloro-8-hydroxyquinoline's molecular structure was investigated using Fourier transform infrared (FTIR) and Raman spectroscopy (V. Arjunan et al., 2009).

Chemical Reactions and Properties

Quinolines can undergo various chemical reactions, such as electrophilic and nucleophilic substitutions, due to the presence of reactive sites on the ring. For instance, reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles have been explored, showcasing the reactivity of bromomethyl groups on the quinoline framework (J. P. Brown, 1968).

Scientific Research Applications

Synthesis and Biological Evaluation : Compounds like 2-(Bromomethyl)-7-chloroquinoline are synthesized and evaluated for their biological activities, such as antitumor and antimicrobial effects. For example, the synthesis of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A, which includes bromomethyl and chloroquinoline components, has been shown to retain antitumor activity, including apoptosis of cultured tumor cells and inhibiting DNA-topoisomerase I (Golubev et al., 2010).

Synthesis of Quinoline Derivatives for Antimalarial and Anticancer Applications : A series of 4-amino-7-chloroquinoline derivatives synthesized for potential antileishmanial and antitubercular properties have demonstrated significant biological activity (Carmo et al., 2011).

Prodrug Systems for Reductive Activation : The synthesis of various quinoline derivatives, including those with bromomethyl groups, have been investigated as potential prodrug systems for bioreductive activation (Couch et al., 2008).

Applications in Antiplasmodial Drug Development : Chloroquine and its analogs, such as 2-(Bromomethyl)-7-chloroquinoline, have been studied for their potential as antimalarials. The synthesis and antiplasmodial activity of new ferrocene–chloroquine analogues have been reported, highlighting their effectiveness against Plasmodium falciparum (Beagley et al., 2003).

Repurposing in Cancer Therapies : Chloroquine and its derivatives are also being studied for potential application in cancer therapies. They have been shown to sensitize cancer cells to treatment by ionizing radiation and chemotherapeutic agents (Solomon & Lee, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(bromomethyl)-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOPLBNTJYROCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437272 | |

| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-7-chloroquinoline | |

CAS RN |

115104-25-1 | |

| Record name | 2-(Bromomethyl)-7-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)